![molecular formula C15H14N2O5 B4111926 N-(2-hydroxy-5-nitrophenyl)-2-phenoxypropanamide](/img/structure/B4111926.png)
N-(2-hydroxy-5-nitrophenyl)-2-phenoxypropanamide
Overview
Description
N-(2-hydroxy-5-nitrophenyl)-2-phenoxypropanamide, also known as HNPP, is a chemical compound that has been widely studied for its potential use in scientific research. HNPP is a synthetic compound that can be synthesized using various methods and has been shown to have a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-(2-hydroxy-5-nitrophenyl)-2-phenoxypropanamide is not fully understood, but it is thought to involve the binding of N-(2-hydroxy-5-nitrophenyl)-2-phenoxypropanamide to the active site of enzymes. This binding can result in the inhibition of enzyme activity, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(2-hydroxy-5-nitrophenyl)-2-phenoxypropanamide has been shown to have a range of biochemical and physiological effects, including the inhibition of acetylcholinesterase, carbonic anhydrase, and butyrylcholinesterase. This inhibition can lead to changes in the levels of neurotransmitters and other biochemicals in the body, which can have a range of effects on various physiological processes.
Advantages and Limitations for Lab Experiments
N-(2-hydroxy-5-nitrophenyl)-2-phenoxypropanamide has several advantages for use in lab experiments, including its ability to inhibit the activity of various enzymes and its synthetic nature, which allows for easy production. However, N-(2-hydroxy-5-nitrophenyl)-2-phenoxypropanamide also has several limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on N-(2-hydroxy-5-nitrophenyl)-2-phenoxypropanamide, including the study of its potential use in the treatment of various diseases, such as Alzheimer's disease and cancer. Additionally, further research is needed to fully understand the mechanism of action of N-(2-hydroxy-5-nitrophenyl)-2-phenoxypropanamide and its potential side effects. Finally, the development of new synthesis methods for N-(2-hydroxy-5-nitrophenyl)-2-phenoxypropanamide could lead to improved production and availability for scientific research.
Scientific Research Applications
N-(2-hydroxy-5-nitrophenyl)-2-phenoxypropanamide has been widely studied for its potential use in scientific research, particularly in the field of biochemistry. N-(2-hydroxy-5-nitrophenyl)-2-phenoxypropanamide has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, carbonic anhydrase, and butyrylcholinesterase. This inhibition can be used to study the role of these enzymes in various biochemical processes and diseases.
properties
IUPAC Name |
N-(2-hydroxy-5-nitrophenyl)-2-phenoxypropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-10(22-12-5-3-2-4-6-12)15(19)16-13-9-11(17(20)21)7-8-14(13)18/h2-10,18H,1H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGFJLZGIWCAQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])O)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.